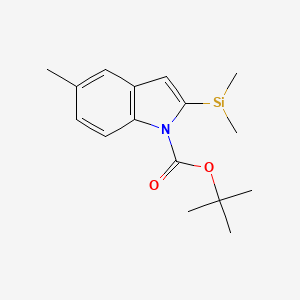

1-Boc-2-dimethylsilanyl-5-methyl-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Boc-2-dimethylsilanyl-5-methyl-indole is a synthetic organic compound characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, a dimethylsilanyl group, and a methyl group attached to an indole ring. The compound’s molecular formula is C16H23NO2Si, and it has a molecular weight of 289.44 g/mol

Métodos De Preparación

The synthesis of 1-Boc-2-dimethylsilanyl-5-methyl-indole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available indole derivatives.

Protection of the Indole Nitrogen: The indole nitrogen is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Introduction of the Dimethylsilanyl Group: The dimethylsilanyl group is introduced using a silylating agent such as dimethylchlorosilane in the presence of a catalyst like palladium on carbon.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Análisis De Reacciones Químicas

1-Boc-2-dimethylsilanyl-5-methyl-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-Boc-2-dimethylsilanyl-5-methyl-indole has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, particularly those targeting neurological and oncological pathways.

Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mecanismo De Acción

The mechanism by which 1-Boc-2-dimethylsilanyl-5-methyl-indole exerts its effects is primarily through its interaction with specific molecular targets. The Boc protecting group provides stability during synthetic transformations, while the dimethylsilanyl group can participate in various chemical reactions, facilitating the formation of desired products. The indole ring is known for its biological activity, interacting with various enzymes and receptors in biological systems.

Comparación Con Compuestos Similares

1-Boc-2-dimethylsilanyl-5-methyl-indole can be compared with other indole derivatives such as:

1-Boc-5-cyanoindole: Similar in structure but contains a cyano group instead of a dimethylsilanyl group.

1-Boc-2-dimethylsilanylindole: Lacks the methyl group on the indole ring.

1-Boc-2-trimethylsilanylindole: Contains a trimethylsilanyl group instead of a dimethylsilanyl group.

Actividad Biológica

1-Boc-2-dimethylsilanyl-5-methyl-indole is a synthetic derivative of indole that has garnered attention for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a dimethylsilyl group at the second carbon, and a methyl group at the fifth position, contributing to its unique reactivity and applications in medicinal chemistry.

Chemical Structure and Synthesis

The structural complexity of this compound enhances its reactivity, making it a valuable candidate for various synthetic applications. The synthesis typically involves multi-step reactions that leverage the indole framework's versatility. The following table summarizes key structural features and synthesis pathways:

| Structural Feature | Description |

|---|---|

| Boc Group | Protects the nitrogen atom, enhancing stability |

| Dimethylsilyl Group | Increases lipophilicity and influences biological activity |

| Methyl Group | Modifies electronic properties and steric hindrance |

Biological Activities

This compound exhibits a range of biological activities, primarily attributed to its indole structure. Indoles are known for their roles in various therapeutic areas including oncology, antimicrobial, and anti-inflammatory applications. Research findings indicate that this compound may interact with specific biological targets, leading to significant cellular effects.

Anticancer Activity

Indole derivatives, including this compound, have been studied for their anticancer properties. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms such as modulation of signaling pathways involved in cell survival and proliferation.

Antimicrobial Properties

The compound's structural features may also confer antimicrobial activity. Indoles are frequently investigated for their efficacy against various pathogens. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although specific data on this compound is limited.

Case Studies and Research Findings

Recent studies have highlighted the importance of indole derivatives in drug discovery. For example:

- A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various indole derivatives, noting that modifications at the 2-position significantly impacted their anticancer activity.

- Another research article focused on the structure-activity relationship (SAR) of indoles, demonstrating that substituents like dimethylsilyl groups can enhance bioavailability and target specificity.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(tert-butoxycarbonyl)-5-methylindole | Similar Boc protection; lacks dimethylsilyl moiety | Moderate anticancer activity |

| 1-Boc-2-(hydroxydimethylsilyl)-5-methylindole | Hydroxyl group instead of dimethylsilyl | Potentially different reactivity |

| 1-Boc-5-cyanoindole | Cyano group at C5 | Different electronic properties affecting reactivity |

This comparative analysis illustrates how variations in structure can lead to differing biological activities among indole derivatives.

Propiedades

InChI |

InChI=1S/C16H22NO2Si/c1-11-7-8-13-12(9-11)10-14(20(5)6)17(13)15(18)19-16(2,3)4/h7-10H,1-6H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFHIFKDTOVEIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2)[Si](C)C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22NO2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446974 |

Source

|

| Record name | [1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl](dimethyl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475102-17-1 |

Source

|

| Record name | [1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl](dimethyl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.